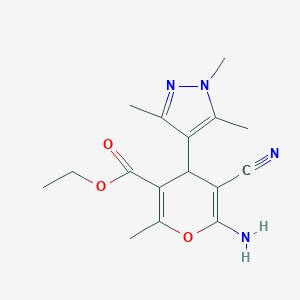![molecular formula C19H24N6O3 B280176 1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)
1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested to act through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that contribute to inflammation and pain. Additionally, it has been shown to modulate the activity of various ion channels, including the TRPV1 channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide in lab experiments is its potency and selectivity. It has been shown to exhibit potent anti-inflammatory and analgesic effects at low doses. Additionally, it has been found to be selective for the COX-2 enzyme, which reduces the risk of adverse effects associated with non-selective COX inhibitors. However, one of the limitations of using this compound is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide. One of the areas of interest is its potential application in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its neuroprotective properties and its mechanism of action in the central nervous system. Additionally, there is a need for the development of more efficient synthesis methods and formulations that improve its solubility and bioavailability. Finally, the potential for the development of analogs and derivatives of this compound with improved pharmacological properties should be explored.
Métodos De Síntesis
The synthesis of 1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of 1-adamantylamine with 4-nitro-1H-pyrazole-3-carboxylic acid, followed by the reaction with 1-methyl-1H-pyrazol-4-ylmethylamine. This method yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in drug development. It has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. Additionally, it has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C19H24N6O3 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-N-[(1-methylpyrazol-4-yl)methyl]-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H24N6O3/c1-23-10-15(9-21-23)8-20-18(26)17-16(25(27)28)11-24(22-17)19-5-12-2-13(6-19)4-14(3-12)7-19/h9-14H,2-8H2,1H3,(H,20,26) |
Clave InChI |
UFPQRMVOJHVSOH-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CNC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
SMILES canónico |
CN1C=C(C=N1)CNC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B280096.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280097.png)

![methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280100.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)
![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280105.png)
![2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280106.png)
![methyl 6-amino-5-cyano-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280107.png)
![methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280109.png)
![ethyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280111.png)

![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280116.png)
